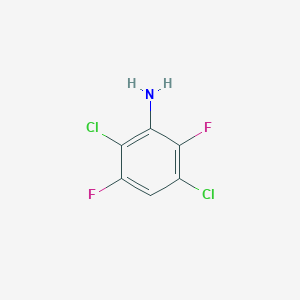

2,5-Dichloro-3,6-difluoroaniline

CAS No.: 1806274-47-4

Cat. No.: VC2759028

Molecular Formula: C6H3Cl2F2N

Molecular Weight: 197.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806274-47-4 |

|---|---|

| Molecular Formula | C6H3Cl2F2N |

| Molecular Weight | 197.99 g/mol |

| IUPAC Name | 2,5-dichloro-3,6-difluoroaniline |

| Standard InChI | InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,11H2 |

| Standard InChI Key | OCQVYWAZPQQMBU-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Cl)F)N)Cl)F |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)F)N)Cl)F |

Introduction

2,5-Dichloro-3,6-difluoroaniline is a complex organic compound with the CAS number 1806274-47-4. It is a derivative of aniline, featuring both chlorine and fluorine substituents on its aromatic ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential reactivity.

Synthesis Methods

The synthesis of 2,5-Dichloro-3,6-difluoroaniline typically involves several key steps, including nitration and halogenation reactions. The process may start with a simpler aromatic compound, which undergoes nitration to introduce nitro groups. Subsequent steps involve the introduction of chlorine and fluorine substituents through various chemical transformations.

For example, the synthesis might begin with a nitration step to introduce nitro groups onto the aromatic ring, followed by reduction to form an amine. Then, chlorination and fluorination reactions are used to introduce the respective halogens at specific positions on the ring.

Applications and Research Findings

2,5-Dichloro-3,6-difluoroaniline is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals. Its unique halogenation pattern makes it a valuable building block for creating complex molecules with specific properties.

In pharmaceutical research, compounds like 2,5-Dichloro-3,6-difluoroaniline are often used to synthesize derivatives with potential biological activity. For instance, fluorene derivatives have shown significant antimicrobial and anticancer properties, highlighting the potential for similar compounds to exhibit biological activity .

Safety and Handling

Handling 2,5-Dichloro-3,6-difluoroaniline requires caution due to its potential toxicity and reactivity. It should be stored at room temperature and handled in a well-ventilated area to minimize exposure risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume